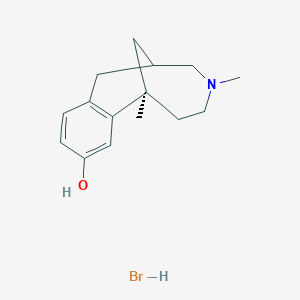

Eptazocine (hydrobromide)

Description

Contextualization within Opioid Analgesic Research

The study of eptazocine (B1227872) is situated within the extensive research on opioid analgesics. Opioids, a class of drugs that interact with opioid receptors in the central nervous system, are potent pain relievers. Research in this area aims to develop analgesics with favorable properties. Eptazocine has been examined as part of this effort, with a particular focus on its distinct mechanism of action at opioid receptors. This mechanism involves a mixed agonist-antagonist profile, meaning it activates some opioid receptors while blocking others. Specifically, it has been characterized as a κ-opioid receptor agonist and a μ-opioid receptor antagonist nih.gov. This profile is of interest to researchers as it may offer a different balance of effects compared to traditional opioid agonists that primarily target the μ-opioid receptor.

Historical Perspective of Preclinical Investigations

Eptazocine was introduced in Japan by Morishita in 1987 nih.gov. The preclinical research leading to its introduction involved a series of studies to characterize its pharmacological effects. These investigations, primarily conducted in animal models, aimed to understand its analgesic properties and its interactions with the opioid system.

Early preclinical studies in the 1980s focused on elucidating the fundamental actions of eptazocine. For instance, research demonstrated that eptazocine could antagonize the effects of morphine, a classic μ-opioid agonist, suggesting its μ-antagonist properties nih.gov. Further studies in isolated tissue preparations, such as the guinea pig ileum and mouse vas deferens, helped to delineate its preferential action as a κ-receptor agonist and a μ-receptor antagonist youtube.com. These foundational preclinical investigations were crucial in establishing the basic pharmacological identity of eptazocine.

Classification and General Research Profile

Eptazocine is classified as a synthetic opioid analgesic belonging to the benzazonine chemical class nih.gov. Its research profile is predominantly defined by its mixed agonist-antagonist activity at opioid receptors. This dual action is a key area of investigation, as it differentiates eptazocine from many other opioid analgesics.

Research has consistently shown that eptazocine interacts with the opioid receptor system. Studies using radioligand binding assays have demonstrated its ability to displace ligands from opioid receptors youtube.com. Furthermore, its analgesic effects in various preclinical models, such as the hot plate and tail-flick tests in rodents, were found to be antagonized by naloxone (B1662785), a non-selective opioid antagonist, confirming the involvement of opioid pathways in its mechanism of action nih.gov. The compound's profile as an opiate agonist-antagonist has been a central theme throughout its research history nih.govyoutube.com.

Detailed Research Findings

Preclinical studies have provided valuable data on the pharmacological characteristics of eptazocine hydrobromide. The following tables summarize some of the key findings from this research.

Table 1: In Vitro Receptor Interaction of Eptazocine

| Assay | Preparation | Finding | Reference |

| Radioligand Binding | Rat brain synaptic membrane | Eptazocine demonstrated concentration-dependent inhibition of [3H]-naloxone specific binding with an IC50 of 7.83 ± 1.57 µM in the absence of sodium and GTP. The ratio of IC50 values in the presence versus absence of sodium and GTP were 3.89 and 4.35, respectively, which is indicative of agonist-antagonist properties. | youtube.com |

| Isolated Tissue Assay | Guinea pig ileum | Eptazocine (10⁻⁵ M) slightly inhibited electrically-driven twitch-tension, an effect antagonized by naloxone (10⁻⁷ M). Eptazocine (10⁻⁵-10⁻⁴ M) also inhibited the effect of the µ-agonist morphine. | youtube.com |

| Isolated Tissue Assay | Mouse vas deferens | Eptazocine (10⁻⁷ M and higher) inhibited twitch-tension in a dose-dependent manner. This effect was weakly inhibited by naloxone but more effectively by the κ-receptor antagonist MR-2266. | youtube.com |

Table 2: Antagonism of Eptazocine's Effects in Isolated Tissue

| Antagonist | Preparation | Ke (Equilibrium Dissociation Constant) | Interpretation | Reference |

| Naloxone | Mouse vas deferens | 325 nM | Weak antagonism of eptazocine's effect. | youtube.com |

| MR-2266 | Mouse vas deferens | 33.2 nM | MR-2266 was 9.79-fold more effective than naloxone, suggesting eptazocine's preferential action at kappa receptors. | youtube.com |

Table 3: Comparative Antagonist Potency Against Different Analgesics

| Antagonist | Analgesic | Method | pA2 Value | Interpretation | Reference |

| Naloxone | Eptazocine | Acetic acid-induced writhing in mice | Lower than for pentazocine (B1679294) and morphine | Naloxone's antagonist potency was lowest against eptazocine in this model. | nih.gov |

| Naloxone | Pentazocine | Acetic acid-induced writhing in mice | Intermediate | Naloxone's antagonist potency was greater against pentazocine than eptazocine. | nih.gov |

| Naloxone | Morphine | Acetic acid-induced writhing in mice | Highest | Naloxone's antagonist potency was greatest against morphine. | nih.gov |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C15H22BrNO |

|---|---|

Molecular Weight |

312.24 g/mol |

IUPAC Name |

(1S)-1,11-dimethyl-11-azatricyclo[7.4.1.02,7]tetradeca-2(7),3,5-trien-4-ol;hydrobromide |

InChI |

InChI=1S/C15H21NO.BrH/c1-15-5-6-16(2)10-11(9-15)7-12-3-4-13(17)8-14(12)15;/h3-4,8,11,17H,5-7,9-10H2,1-2H3;1H/t11?,15-;/m1./s1 |

InChI Key |

KMISFPIWSMSMJD-NEIGUCDHSA-N |

Isomeric SMILES |

C[C@@]12CCN(CC(C1)CC3=C2C=C(C=C3)O)C.Br |

Canonical SMILES |

CC12CCN(CC(C1)CC3=C2C=C(C=C3)O)C.Br |

Origin of Product |

United States |

Pharmacological Mechanism of Action and Receptor Interactions

Opioid Receptor Agonist/Antagonist Profile

Eptazocine (B1227872) demonstrates a preferential agonist activity at the kappa (κ) opioid receptor. nih.govnih.gov This interaction is believed to be a primary contributor to its analgesic properties. researchgate.net Studies using isolated smooth muscle preparations have shown that the effects of eptazocine are effectively inhibited by kappa-selective antagonists. nih.gov For instance, in mouse vas deferens preparations, the inhibitory effect of eptazocine on twitch-tension was significantly counteracted by the kappa-receptor antagonist MR-2266. nih.gov This indicates a functional agonistic interaction with kappa receptors. The equilibrium dissociation constant (Ke) of MR-2266 against eptazocine was found to be 33.2 nM, highlighting a potent antagonism at the kappa receptor. nih.gov

In contrast to its action at the kappa receptor, eptazocine functions as an antagonist at the mu (μ) opioid receptor. nih.govzenodo.org This is supported by evidence showing that eptazocine can inhibit the effects of mu-agonists like morphine. nih.govnih.gov In studies on isolated guinea pig ileum, eptazocine was observed to antagonize morphine-induced inhibition of twitch-tension. nih.gov The antagonistic effect of the non-selective opioid antagonist naloxone (B1662785) against eptazocine was quantified with a Ke value of 325 nM, which was significantly higher than that of the kappa-selective antagonist, further suggesting a more pronounced kappa-agonist versus mu-antagonist profile. nih.gov This antagonistic action at the mu receptor is a significant aspect of its pharmacology, potentially influencing its side effect profile compared to full mu-agonist opioids.

Eptazocine's interaction with the delta (δ) opioid receptor is less pronounced compared to its effects on kappa and mu receptors. frontiersin.org While it does interact with opioid receptors broadly, specific high-affinity binding or significant functional activity at the delta receptor has not been a prominent finding in the primary literature. One study investigating the binding of eptazocine to rat brain synaptic membranes showed a concentration-dependent inhibition of [3H]-naloxone specific binding, with an IC50 value of 7.83 ± 1.57 microM. wikipedia.org However, this study did not differentiate between the opioid receptor subtypes.

| Parameter | Value | Receptor/Antagonist | Preparation |

| IC50 | 7.83 ± 1.57 µM | [3H]-naloxone binding | Rat brain synaptic membrane |

| Ke | 33.2 nM | MR-2266 (kappa antagonist) | Mouse vas deferens |

| Ke | 325 nM | Naloxone (non-selective antagonist) | Mouse vas deferens |

Intracellular Signaling Pathways

As a ligand for G-protein coupled receptors, the binding of eptazocine to opioid receptors initiates a cascade of intracellular events that ultimately lead to its pharmacological effects.

G-Protein Coupled Mechanisms

Opioid receptors, including the kappa and mu subtypes, are classic examples of GPCRs that couple to inhibitory G-proteins, specifically of the Gi/o family. nih.govkhanacademy.orgreactome.org When an agonist like eptazocine binds to the kappa opioid receptor, it induces a conformational change in the receptor, which in turn activates the associated Gi/o protein. youtube.com This activation involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the G-protein. youtube.com Subsequently, the activated Gα-GTP subunit and the Gβγ dimer dissociate and interact with downstream effector proteins to modulate their activity. youtube.com The presence of GTP has been shown to decrease the binding affinity of agonists to opioid receptors, a characteristic feature of GPCRs coupled to G-proteins. wikipedia.org In the case of eptazocine, the ratio of its IC50 value in the presence of sodium and GTP compared to their absence was 4.35, indicating a G-protein coupled mechanism of action. wikipedia.org

Ion Channel Modulation (Potassium and Calcium Channels)

The mechanism of action of eptazocine involves significant modulation of ion channels, specifically potassium (K+) and calcium (Ca2+) channels, which is a downstream effect of its primary interaction with opioid receptors. nih.gov When eptazocine binds to its target receptors, it initiates a cascade of intracellular events through G-protein coupling. nih.gov This process leads to the inhibition of the enzyme adenylate cyclase, resulting in decreased levels of cyclic AMP (cAMP). nih.gov

The reduction in cAMP levels has a direct impact on ion channel activity. It promotes the opening of potassium channels while simultaneously causing the closure of calcium channels. nih.gov The efflux of positively charged potassium ions from the neuron and the prevention of influx of positively charged calcium ions lead to a state of hyperpolarization. This hyperpolarized state makes the neuron less excitable and diminishes its ability to transmit pain signals, contributing to the analgesic effect of the compound. nih.gov

Neurotransmitter System Modulation

Catecholaminergic Systems (Norepinephrine and Dopamine)

Eptazocine exerts a distinct modulatory effect on catecholaminergic systems, which include the neurotransmitters norepinephrine (B1679862) (NE) and dopamine (B1211576) (DA). nih.gov Preclinical studies have demonstrated that the analgesic action of eptazocine is linked to its influence on these neurotransmitter levels and their turnover rates. nih.gov

Pharmacological investigations in animal models have shown that eptazocine increases the concentration of norepinephrine in the brain stem. nih.gov Conversely, it leads to a decrease in the level of dopamine in the cortex. nih.gov Further analysis of neurotransmitter dynamics reveals that eptazocine decreases the turnover rate of dopamine in both the cortex and the brain stem, and also reduces the turnover rate of norepinephrine in the spinal cord. nih.gov

These findings suggest that the mechanism underlying eptazocine-induced analgesia is fundamentally different from that of other opioids like morphine and pentazocine (B1679294), particularly in its interaction with catecholamine neurons. nih.gov For instance, the analgesic effect of eptazocine was found to be diminished by pretreatment with agents that interfere with catecholamine pathways, such as 6-hydroxydopamine (6-OHDA) and disulfiram. nih.gov

Serotonergic Systems (5-HT)

Information regarding the specific modulation of serotonergic (5-HT) systems by eptazocine (hydrobromide) is not available in the reviewed scientific literature.

Receptor Binding Characteristics in Preclinical Models

Eptazocine is characterized as a mixed agonist-antagonist opioid analgesic, with a primary interaction at mu (μ) and kappa (κ) opioid receptors. nih.govsigmaaldrich.com Its binding profile demonstrates a preferential affinity for the kappa-opioid receptor. nih.govresearchgate.net

In preclinical studies using isolated tissue preparations, eptazocine has been shown to act as a μ-receptor antagonist and a κ-receptor preferential agonist. researchgate.net In isolated guinea pig ileum, a preparation sensitive to both μ- and κ-agonists, eptazocine displayed only slight inhibitory effects on electrically-stimulated twitch tension, and this effect was antagonized by naloxone. researchgate.net Furthermore, eptazocine was found to inhibit the effects of the μ-agonist morphine in this preparation. researchgate.net

In the mouse vas deferens, which contains δ-, μ-, and κ-receptors, eptazocine dose-dependently inhibited twitch-tension. researchgate.net This effect was poorly antagonized by naloxone but was effectively inhibited by MR-2266, a more selective κ-receptor antagonist. researchgate.net The equilibrium dissociation constant (Ke) values further quantify this selectivity.

| Antagonist | Ke Value (nM) against Eptazocine | Relative Effectiveness |

|---|---|---|

| Naloxone | 325 | 1x |

| MR-2266 | 33.2 | 9.79x more effective than Naloxone |

Data derived from studies on isolated mouse vas deferens preparations. researchgate.net

Additional binding studies have shown that eptazocine inhibits the specific binding of [3H]-naloxone to rat brain synaptic membranes in a concentration-dependent manner, with an IC50 value of 7.83 ± 1.57 μM in the absence of sodium and GTP. nih.gov The inhibitory potency of eptazocine was increased in the presence of sodium and GTP, a characteristic of opioid agonists. nih.gov Eptazocine also significantly decreased the specific binding of [3H]-ethylketocyclazocine (a ligand that binds to κ-receptors) but did not affect the binding of [3H]-phencyclidine (PCP), suggesting its interaction is specific to opioid receptors and not PCP binding sites. nih.gov While related benzomorphans like pentazocine show affinity for sigma (σ) receptors, specific binding data for eptazocine at these sites is less defined. researchgate.netnih.gov

Preclinical Pharmacokinetics and Metabolism Research

Absorption and Distribution Studies in Animal Models

The initial phase of preclinical evaluation involves understanding how eptazocine (B1227872) is absorbed and distributed throughout the body in various animal models.

Blood-Brain Barrier Transport Mechanisms

Research into the transport of opioid analgesics across the blood-brain barrier (BBB) suggests that their cationic properties at physiological pH mean that simple diffusion is not the only mechanism of transport. nih.gov Studies involving the related compound pentazocine (B1679294) have indicated the presence of a carrier-mediated transport system. In these studies, eptazocine was shown to inhibit the transport of pentazocine across the BBB, which suggests that these two compounds may share a common transport system for cationic drugs. nih.gov

Tissue Distribution Analysis

Following absorption, the distribution of a compound to various tissues and organs is a critical pharmacokinetic parameter. Studies have been conducted to determine the tissue distribution of eptazocine in rats. nih.gov While the specific concentration data in various tissues from the definitive study is not publicly available, research on other compounds demonstrates a common pattern of wide distribution to highly perfused organs such as the liver and kidneys.

Metabolic Pathways and Metabolite Identification in Preclinical Species

The biotransformation of eptazocine is a key determinant of its efficacy and clearance from the body. Research has focused on identifying the metabolic pathways and the resulting metabolites in various animal species.

Oxidative Metabolism Processes

While specific studies detailing the oxidative metabolic pathways of eptazocine are not extensively published in readily available literature, the metabolism of many xenobiotics is known to proceed via oxidative reactions, primarily mediated by the cytochrome P450 (CYP) enzyme system. These processes typically involve reactions such as hydroxylation, N-dealkylation, and O-dealkylation, which serve to increase the polarity of the drug molecule, facilitating its excretion. For many drugs, these oxidative steps are a major route of clearance.

Comparative Metabolic Profiling Across Species

The metabolism of eptazocine has been investigated in a range of preclinical species, including the mouse, rat, rabbit, dog, and monkey, allowing for a comparative assessment of its metabolic fate. nih.gov Such comparative studies are crucial as there can be significant interspecies differences in drug metabolism, often due to variations in the expression and activity of metabolic enzymes like the CYP family. nih.gov Understanding these differences is vital for extrapolating preclinical data to humans. The table below summarizes the species in which the metabolism of eptazocine has been formally studied. nih.gov

| Preclinical Species |

| Mouse |

| Rat |

| Rabbit |

| Dog |

| Monkey |

Table 1: Preclinical species used in the investigation of eptazocine metabolism.

Elimination Research in Animal Models

The final aspect of the pharmacokinetic profile is the elimination of the drug and its metabolites from the body. Research has been conducted to characterize the excretion of eptazocine in several animal models. nih.govnih.gov Studies in rats have specifically investigated the absorption, distribution, and excretion of the compound. nih.gov Further research has expanded this to include mice, rabbits, dogs, and monkeys to provide a broader understanding of its elimination across different species. nih.gov The primary routes of excretion for many drugs are through the urine and feces, with biliary excretion often playing a significant role for compounds metabolized in the liver.

Chemical Synthesis and Medicinal Chemistry Approaches

Asymmetric Synthesis Methodologies

The creation of the specific stereoisomers of Eptazocine (B1227872) is crucial for its pharmacological activity. Chemists have therefore explored several advanced asymmetric synthesis methodologies to control the formation of its chiral centers.

Enantioselective Phase-Transfer Catalyzed Alkylation

A key strategy in the asymmetric synthesis of Eptazocine involves the enantioselective alkylation of a tetralone precursor using phase-transfer catalysis. nih.govnih.gov This method establishes the critical quaternary stereocenter with high enantiomeric excess.

A novel and practical asymmetric process for Eptazocine hydrobromide begins with 1-methyl-7-methoxy-2-tetralone. nih.govnih.gov The core of this approach is the enantioselective alkylation of this precursor with chloroacetonitrile, facilitated by a phase-transfer catalyst. nih.gov Among seventeen screened cinchona alkaloid-derived catalysts, N-(p-trifluoromethylbenzyl)cinchonidinium bromide was identified as the most effective for this transformation. nih.govnih.govnih.gov The reaction is typically performed in a two-phase system, such as chlorobenzene (B131634) and a 50% aqueous sodium hydroxide (B78521) solution. nih.gov This alkylation step is crucial as it generates the (S)-1-methyl-1-cyanomethyl-7-methoxy-2-tetralone intermediate, setting the stereochemistry for the subsequent cyclization steps. nih.gov

The proposed mechanism for this catalysis involves the deprotonation of the tetralone by sodium hydroxide to form an anion in the organic phase. nih.gov This anion then interacts with the quaternary ammonium (B1175870) group of the cinchona alkaloid-derived catalyst at the interface between the organic and aqueous layers, enabling the enantioselective alkylation. nih.gov

Mannich Reaction Strategies

The Mannich reaction is another cornerstone in the synthesis of Eptazocine, utilized to construct the nitrogen-containing heterocyclic ring system. nih.govnih.govthermofisher.com This reaction, a three-component condensation, rapidly builds molecular complexity. nih.gov

In a recently developed synthetic route for Eptazocine, a Mannich reaction is the second key transformation after the initial phase-transfer catalyzed alkylation. nih.gov This step is designed to construct the tricyclic framework of the molecule. nih.gov After converting the nitrile group of the alkylated intermediate to an amine and subsequent protection and modifications, an intramolecular Mannich cyclization is employed to form the bridged benzazocine skeleton. nih.govnih.gov This strategy has proven effective in achieving high yields and purity for the final product. nih.gov

The Mannich reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, using formaldehyde (B43269) and a primary or secondary amine. thermofisher.com In the context of Eptazocine synthesis, this reaction provides a powerful tool for forging the complex, multi-ring structure from a simpler, stereochemically defined precursor. nih.gov

Aza-Prins Cyclization and Intramolecular Friedel-Crafts Reactions

A distinct and elegant approach to the asymmetric synthesis of (-)-Eptazocine utilizes a sequence of an aza-Prins cyclization and an intramolecular Friedel-Crafts reaction. lookchem.com This strategy effectively constructs the benzobicyclo[3.3.1]nonane core of the molecule. lookchem.com

The synthesis begins with a precursor that undergoes an aza-Prins reaction, which involves the cyclization of an iminium ion intermediate. lookchem.comacs.org In this sequence, a suitable homoallylamine derivative is treated with an aldehyde (like formaldehyde) in the presence of an acid. lookchem.comacs.org For instance, treatment with trifluoroacetic acid can initiate the aza-Prins reaction to generate a carbocation, which is then set up for the subsequent ring closure. lookchem.com

The key steps in this synthetic pathway are:

Aza-Prins Cyclization : An N-tosyl homoallylamine is reacted with formaldehyde and an acid like trifluoroacetic acid. This generates a cyclic carbocation intermediate. lookchem.com

Intramolecular Friedel-Crafts Reaction : The carbocation formed is then subjected to an intramolecular Friedel-Crafts reaction, where the aromatic ring attacks the carbocation. This is often promoted by a Lewis acid such as aluminum chloride (AlCl₃), leading to the formation of the characteristic bridged tricyclic skeleton of Eptazocine. lookchem.com

This cascade process allows for the stereoselective formation of the complex framework in a highly efficient manner. lookchem.comnih.govbeilstein-archives.org The final steps involve the deprotection of the tosyl group, N-methylation, and demethylation of the methoxy (B1213986) group to yield (-)-Eptazocine. lookchem.com

Table 1: Key Reactions in the Aza-Prins/Friedel-Crafts Synthesis of (-)-Eptazocine

| Step | Reaction Type | Reagents | Function |

|---|---|---|---|

| 1 | Aza-Prins Cyclization | Formaldehyde, CF₃COOH | Forms the initial heterocyclic ring and generates a key carbocation intermediate. lookchem.com |

| 2 | Intramolecular Friedel-Crafts | AlCl₃ | Promotes the cyclization of the carbocation onto the aromatic ring to form the benzobicyclo skeleton. lookchem.com |

Stereocontrolled Synthesis of Benzylic Quaternary Carbon Centers

The construction of the all-carbon benzylic quaternary stereocenter is a significant challenge in the synthesis of Eptazocine. acs.org Various methods have been developed to address this, ensuring high stereocontrol.

Other strategies for creating such centers include the diastereoselective alkylation of chiral amide enolates, such as those derived from pseudoephedrine. nih.gov These protocols allow for the stereodefined formation of α,α-disubstituted enolates which can then be alkylated with high diastereoselectivity to form the desired quaternary carbon center. nih.gov These methods provide access to optically active building blocks that are crucial for the total synthesis of complex molecules like Eptazocine. documentsdelivered.comresearchgate.net

Synthetic Route Optimization and Purity Assessment

Optimizing the synthetic route is critical for making the production of Eptazocine practical and efficient, with a strong emphasis on yield and purity. nih.gov

Purity assessment is an integral part of the synthetic process. High-Performance Liquid Chromatography (HPLC) is a standard technique used to monitor the progress of reactions and to determine the purity of the final active pharmaceutical ingredient (API). researchgate.net For Eptazocine, HPLC analysis confirms the high purity (>99%) achieved through the optimized synthetic route. nih.gov

Impurity Profiling and Preparation Methods

Impurity profiling is a critical aspect of pharmaceutical development, ensuring the safety and efficacy of the final drug product. nih.govwaters.com It involves the identification, quantification, and characterization of any unwanted chemicals that may be present. nih.govjocpr.com

Impurities in a drug substance like Eptazocine can originate from several sources, including starting materials, intermediates from the synthetic route, by-products formed during reactions, and degradation products that arise during storage. lgcstandards.com

The analytical techniques central to impurity profiling are chromatographic methods. nih.govjocpr.com

High-Performance Liquid Chromatography (HPLC) is the workhorse for separating impurities from the main compound. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the structures of these separated impurities by providing mass information. lgcstandards.com

For volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) may be employed. lgcstandards.com

Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy are used to further elucidate the structures of isolated impurities. lgcstandards.com

Once an impurity is identified, it may be necessary to synthesize it independently. This "custom synthesis" provides an authentic standard for analytical method validation and for toxicological studies if required. lgcstandards.com For Eptazocine, this would involve designing specific synthetic routes to potential by-products or degradation products identified during the profiling process.

Structure Activity Relationship Sar Studies

Elucidation of Key Structural Features for Receptor Binding

The interaction of eptazocine (B1227872) with opioid receptors is a complex interplay of its structural components. nih.gov Like other benzomorphan (B1203429) derivatives, its affinity and selectivity for different opioid receptor subtypes are dictated by specific chemical moieties and their spatial arrangement.

The fundamental benzomorphan skeleton, a 6,7-benzomorphan, is a crucial scaffold for opioid activity. The phenolic hydroxyl group at the 10-position is a key feature for binding to opioid receptors, a common characteristic among many potent opioid ligands. youtube.com This hydroxyl group is thought to engage in hydrogen bonding interactions within the receptor binding pocket.

The nature of the substituent on the nitrogen atom (position 4) is a major determinant of the agonist versus antagonist character of the molecule. In eptazocine, the N-methyl group contributes to its agonist activity at the κ-opioid receptor. Structure-activity relationship (SAR) studies on related morphinan (B1239233) and benzomorphan derivatives have consistently shown that small alkyl groups on the nitrogen, such as a methyl or ethyl group, generally confer agonist properties. nih.gov Conversely, larger substituents like cyclopropylmethyl or allyl groups often lead to antagonist activity at the μ-opioid receptor, a principle that holds true for many mixed agonist-antagonist opioids. nih.gov

Qualitative and Quantitative SAR Methodologies

The exploration of the structure-activity relationships of eptazocine and its analogs has been guided by both qualitative and quantitative methodologies.

Qualitative SAR relies on the systematic synthesis and pharmacological evaluation of a series of structurally related compounds. By modifying specific parts of the eptazocine molecule and observing the resulting changes in receptor binding affinity and functional activity, researchers can infer the importance of different structural features. For instance, the synthesis of various N-substituted analogs of benzomorphans has been instrumental in establishing the role of the nitrogen substituent in determining the agonist/antagonist profile. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) studies employ statistical methods to correlate physicochemical properties of molecules with their biological activities. nih.gov For opioid ligands, these properties often include hydrophobicity (logP), electronic parameters (such as Hammett constants), and steric parameters (like Taft parameters). While specific QSAR studies exclusively focused on a large series of eptazocine analogs are not extensively documented in publicly available literature, QSAR models have been developed for various classes of opioid receptor ligands, providing valuable insights into the structural requirements for potent and selective activity. nih.govnih.gov These models can help in predicting the activity of new, unsynthesized eptazocine derivatives.

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Analysis

Building upon traditional QSAR, 3D-QSAR methods consider the three-dimensional properties of molecules to derive a more detailed understanding of ligand-receptor interactions. nih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to generate 3D contour maps that visualize the regions around a molecule where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for biological activity. nih.gov

While a specific 3D-QSAR study dedicated solely to eptazocine is not readily found, such analyses have been performed on other series of κ-opioid receptor agonists. nih.gov These studies have highlighted the importance of a specific spatial arrangement of hydrophobic and hydrogen-bonding features for high-affinity binding to the KOR. Molecular modeling studies have proposed that the aryl group of KOR agonists inserts into a hydrophobic pocket within the receptor, while the protonated nitrogen forms a crucial hydrogen bond with an acidic residue, such as Asp138 in the KOR. nih.gov The carbonyl oxygen present in some non-peptide KOR agonists is also suggested to form a hydrogen bond with residues like Ser187. nih.gov These findings from related compounds provide a framework for understanding how eptazocine, with its analogous structural features, likely interacts with the κ-opioid receptor at a three-dimensional level.

Stereochemical Influences on Biological Activity

Stereochemistry is a critical determinant of the biological activity of eptazocine. nih.gov The molecule possesses multiple chiral centers, leading to the existence of different stereoisomers. The specific spatial arrangement of the atoms in three-dimensional space profoundly affects how the molecule interacts with its chiral biological target, the opioid receptor. nih.govmdpi.com

Eptazocine is the l-isomer, specifically the (1S,6S)-1,4-dimethyl-2,3,4,5,6,7-hexahydro-1H-1,6-methano-4-benzazonin-10-ol. Research has consistently demonstrated that the pharmacological activity of benzomorphan analgesics resides predominantly in the levorotatory (-) isomers. This stereoselectivity is a hallmark of opioid receptor interactions. frontiersin.org

In Vitro Pharmacological Investigations

Opioid Receptor Binding Assays

Opioid receptor binding assays are fundamental in determining the affinity of a ligand, such as eptazocine (B1227872), for various opioid receptor types. These assays typically use radiolabeled ligands to quantify the displacement by the compound under investigation.

Radioligand binding studies have been instrumental in characterizing the interaction of eptazocine with opioid receptors. nih.gov These experiments utilize tritiated ([³H]) ligands that are known to bind to specific opioid receptors. For instance, [³H]-Naloxone is a classic, relatively non-selective opioid antagonist used to label opioid receptors, particularly the mu (µ) subtype, while [³H]-Ethylketocyclazocine ([³H]-EKC) is often used to label kappa (κ) opioid receptors. nih.govwikipedia.org

In studies using rat brain synaptic membranes, eptazocine was shown to inhibit the specific binding of [³H]-Naloxone in a concentration-dependent manner. nih.gov Furthermore, at a concentration of 10 µM, eptazocine significantly decreased the specific binding of both [³H]-Naloxone and [³H]-Ethylketocyclazocine in mouse brain synaptic membranes. nih.gov This indicates that eptazocine directly interacts with the binding sites for both of these radioligands, suggesting affinity for multiple opioid receptor types. nih.gov Notably, eptazocine did not affect the binding of [³H]-phencyclidine ([³H]-PCP), indicating its selectivity for opioid receptors over PCP binding sites. nih.gov

Saturation and competitive binding experiments provide quantitative measures of a ligand's binding characteristics. nih.govnih.gov

Kd (Equilibrium Dissociation Constant): Represents the concentration of a ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value signifies higher binding affinity. nih.gov

Bmax (Maximum Receptor Density): Indicates the total concentration of receptors in a given tissue sample. nih.gov

IC50 (Half-maximal Inhibitory Concentration): Is the concentration of a competing ligand that displaces 50% of a specific radioligand from its binding sites.

Ki (Inhibitor Constant): Is an intrinsic measure of the affinity of a competing ligand for a receptor, calculated from the IC50 value. nih.gov

Competitive binding studies have demonstrated that eptazocine inhibits the binding of [³H]-Naloxone to rat brain synaptic membranes. nih.gov In the absence of sodium ions and GTP, eptazocine exhibited an IC50 value of 7.83 ± 1.57 µM. nih.gov The presence of sodium ions and GTP, which are known to modulate the affinity of agonists for opioid receptors, increased the IC50 value, resulting in ratios of 3.89 (with sodium alone) and 4.35 (with sodium and GTP). nih.gov This "sodium shift" is characteristic of opioid agonists and agonist-antagonists. nih.gov

| Parameter | Value | Condition | Radioligand | Tissue |

| IC50 | 7.83 ± 1.57 µM | No Na+ or GTP | [³H]-Naloxone | Rat Brain Synaptic Membrane |

This table presents the half-maximal inhibitory concentration (IC50) of eptazocine in a competitive binding assay.

Cell-Based Functional Assays

Functional assays move beyond simple binding and measure the cellular response following ligand-receptor interaction. accelevirdx.comamericanpeptidesociety.org These assays are critical for determining whether a ligand acts as an agonist (activating the receptor), an antagonist (blocking the receptor), or a partial agonist.

Opioid receptors are a class of G-protein coupled receptors (GPCRs). nih.govnih.gov When an agonist binds, it induces a conformational change in the receptor, leading to the activation of intracellular G-proteins. mdpi.com This activation initiates a signaling cascade, often involving the modulation of second messengers like cyclic AMP (cAMP) or the recruitment of proteins such as β-arrestin. nih.govnih.gov

Assays have been developed to directly measure these downstream events. For instance, bioluminescence resonance energy transfer (BRET)-based biosensors can detect the activation of specific G-protein subtypes (Gαi, Gαs, etc.) in living cells. biorxiv.org While specific data from such modern GPCR activation assays for eptazocine are not detailed in the provided search results, the agonist properties of eptazocine at the κ-opioid receptor are well-established. wikipedia.org The previously mentioned "sodium shift" in binding assays is an indirect, but classic, indicator of agonist activity at GPCRs. nih.gov An agonist's affinity is typically reduced in the presence of sodium ions and GTP, as was observed with eptazocine, which supports its classification as an agonist or partial agonist at the receptor sites it binds to. nih.gov

Ligand selectivity refers to a drug's ability to bind to a specific receptor subtype over others. Eptazocine is known to be a mixed agonist-antagonist, acting as an agonist at the κ-opioid receptor and an antagonist at the μ-opioid receptor. wikipedia.org This selectivity profile is supported by in vitro binding data.

The ability of eptazocine to displace both [³H]-Naloxone (predominantly µ-receptors) and [³H]-Ethylketocyclazocine (κ-receptors) demonstrates its interaction with multiple opioid receptor types. nih.gov Its classification as a mixed agonist-antagonist implies that it elicits different functional responses at these different receptor subtypes. Furthermore, research has shown that eptazocine does not significantly interact with non-opioid receptors like the phencyclidine (PCP) binding site, highlighting its selectivity for the opioid receptor system. nih.gov

In Vitro Metabolic Stability and Enzyme Inhibition Studies

The in vitro assessment of a drug candidate's metabolic stability and its potential to inhibit key drug-metabolizing enzymes is a critical component of preclinical development. These studies provide essential insights into a compound's likely pharmacokinetic profile and its potential for drug-drug interactions. For eptazocine hydrobromide, a comprehensive understanding of its behavior in these assays is crucial for predicting its clinical performance.

Metabolic Stability Assessment

In vitro metabolic stability assays are designed to determine the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, primarily located in the liver. These studies typically utilize preparations such as liver microsomes or hepatocytes. The primary endpoints of these assays are the determination of the compound's half-life (t½) and its intrinsic clearance (CLint), which is a measure of the inherent ability of the liver to metabolize a drug.

These parameters are crucial for predicting the in vivo hepatic clearance, which in turn influences the drug's bioavailability and dosing regimen. Compounds with very high metabolic stability (long half-life, low intrinsic clearance) may accumulate in the body, potentially leading to toxicity. Conversely, compounds with very low metabolic stability (short half-life, high intrinsic clearance) may be cleared too rapidly to achieve therapeutic concentrations.

As of the latest available data, specific quantitative data on the in vitro metabolic stability of eptazocine hydrobromide, such as its half-life in human liver microsomes or its intrinsic clearance, have not been detailed in publicly accessible scientific literature.

Enzyme Inhibition Studies

A significant aspect of preclinical safety assessment involves evaluating a compound's potential to inhibit cytochrome P450 (CYP) enzymes. The CYP enzyme superfamily is responsible for the metabolism of a vast number of drugs. Inhibition of these enzymes by a co-administered drug can lead to elevated plasma concentrations of the affected drug, increasing the risk of adverse effects.

Standard in vitro assays are used to determine the concentration of a drug that causes 50% inhibition of a specific CYP isoform's activity (IC50). These studies are conducted for the major human CYP isoforms, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, which are responsible for the metabolism of the majority of clinically used drugs. The IC50 values are then used to assess the risk of clinically significant drug-drug interactions.

Detailed research findings, including specific IC50 values for the inhibition of various cytochrome P450 isoenzymes by eptazocine hydrobromide, are not currently available in the public domain. Therefore, a quantitative assessment of its potential for enzyme inhibition cannot be provided at this time.

Preclinical Efficacy and Behavioral Pharmacology Models

Acute Analgesia Models in Rodents

The analgesic properties of eptazocine (B1227872) have been evaluated using standard preclinical models designed to assess responses to noxious stimuli, including thermal, chemical, and mechanical pain.

Thermal nociceptive tests are standard for evaluating centrally acting analgesics. wikipedia.org The hot-plate test measures the latency of a response, such as paw licking or jumping, when an animal is placed on a heated surface, and is considered to involve supraspinal (higher brain) functions. wikipedia.orgpsu.ac.th The tail-flick test, first described by D'Amour and Smith, measures the time it takes for an animal to withdraw its tail from a focused beam of heat. wikipedia.org This response is typically a spinal reflex. psu.ac.thwikipedia.org

Eptazocine has been evaluated for its analgesic effect using the D'Amour-Smith method (tail-flick test) in rats. researchgate.net In these studies, the compound demonstrated a clear analgesic effect, which was quantified to correlate with its concentration in the plasma.

The writhing test is a chemical-induced nociceptive model used to screen for peripherally and centrally acting analgesics. wikipedia.org Intraperitoneal injection of a chemical irritant, such as acetic acid, induces stereotyped abdominal constrictions or "writhes." nih.gov This response is understood to be mediated by the release of endogenous mediators of pain and inflammation. While this is a common test for analgesics, specific research findings detailing the performance of eptazocine in the acetic acid-induced writhing test are not extensively available in the reviewed literature.

Mechanical nociceptive tests, such as the Randall-Selitto method, assess pain thresholds by applying a uniformly increasing mechanical pressure to an animal's paw. nih.gov The endpoint is the pressure at which the animal withdraws its paw. This method is particularly sensitive for measuring the effects of analgesics on inflammatory pain.

Studies utilizing the Randall-Selitto method have shown that eptazocine produces a dose-dependent analgesic effect in rats. researchgate.net The analgesic response, measured as the area under the effect-time curve, increased with higher doses of the compound.

Table 1: Conceptual Dose-Dependent Analgesic Effect of Eptazocine in the Randall-Selitto Test

| Dose of Eptazocine | Relative Analgesic Effect (Pain Threshold Increase) |

| Low Dose | + |

| Medium Dose | ++ |

| High Dose | +++ |

Evaluation of Antagonistic Effects (e.g., Naloxone (B1662785) Challenge)

To determine the involvement of the opioid system in a compound's mechanism of action, a naloxone challenge is often employed. Naloxone is a non-selective opioid receptor antagonist that competitively blocks these receptors. nih.gov Its ability to reverse the effects of an analgesic confirms that the analgesic acts via an opioid-mediated pathway. nih.govnih.gov

The interaction of eptazocine with opioid receptors has been demonstrated in vitro. Eptazocine showed a concentration-dependent inhibition of [³H]-naloxone binding to rat brain synaptic membranes. nih.gov This suggests that eptazocine directly interacts with opioid receptors. The inhibitory activity of eptazocine was influenced by the presence of sodium cations and GTP, which is characteristic of opioid agonist-antagonists. nih.gov Furthermore, eptazocine significantly decreased the binding of [³H]-ethylketocyclazocine, a kappa-opioid receptor ligand, but not [³H]-phencyclidine. nih.gov Collectively, these findings classify eptazocine as an opiate agonist-antagonist analgesic. nih.gov

Pharmacokinetic/Pharmacodynamic Correlation in Animal Models

Understanding the relationship between the concentration of a drug in the body over time (pharmacokinetics, PK) and its therapeutic effect (pharmacodynamics, PD) is crucial for preclinical development. researchgate.net This correlation helps in predicting a compound's efficacy and duration of action.

A study in rats investigated the relationship between the pharmacokinetics and analgesic effects of eptazocine. researchgate.net Following intravenous administration, the analgesic effect was measured using the Randall-Selitto and D'Amour-Smith methods, while plasma concentrations of eptazocine were determined by HPLC. The research demonstrated a linear relationship between the area under the effect-time curve (AUC(E)) and the area under the plasma concentration-time curve (AUC) across a range of doses. researchgate.net This indicates that the analgesic effect of eptazocine is directly and predictably related to its concentration in the plasma.

Table 2: Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation of Eptazocine in Rats

| Parameter | Description | Finding |

| Pharmacokinetics (PK) | Measurement of eptazocine concentration in plasma over time (AUC). | Plasma concentration increased with dose. researchgate.net |

| Pharmacodynamics (PD) | Measurement of analgesic effect over time (AUC(E)) via Randall-Selitto test. | Analgesic effect increased with dose. researchgate.net |

| PK/PD Relationship | Correlation between plasma concentration and analgesic effect. | A linear relationship was demonstrated between AUC and AUC(E). researchgate.net |

Comparative Preclinical Analgesic Profiling (e.g., with Pentazocine (B1679294), Morphine)

To characterize the unique properties of a new analgesic, its profile is often compared to standard reference drugs like morphine and pentazocine. Morphine is a classic µ-opioid receptor agonist, while pentazocine is known as a mixed agonist-antagonist, primarily acting as a κ-opioid receptor agonist and a weak µ-opioid receptor antagonist. scispace.comnih.govnih.govcda-amc.ca

Eptazocine is classified as an opiate agonist-antagonist, similar in class to pentazocine. nih.gov Receptor binding studies confirm that eptazocine interacts with opioid receptors, showing inhibitory action against both naloxone and ethylketocyclazocine binding. nih.gov This profile distinguishes it from a pure µ-agonist like morphine. The analgesic action of pentazocine has been shown to be mediated by different mechanisms than those of morphine. scispace.comnih.gov For instance, the analgesia produced by pentazocine in certain brain regions is not affected by naloxone, unlike morphine's effects which are consistently blocked by the antagonist. scispace.comnih.gov Given eptazocine's classification as an agonist-antagonist, its preclinical profile suggests a mechanism of action that is distinct from morphine and shares characteristics with pentazocine.

Table 3: Comparative Preclinical Profile

| Compound | Primary Mechanism of Action | Antagonism by Naloxone |

| Eptazocine | Opioid agonist-antagonist. nih.gov | Yes (in vitro binding studies). nih.gov |

| Morphine | µ-opioid receptor agonist. scispace.comnih.gov | Yes. scispace.comnih.gov |

| Pentazocine | κ-opioid receptor agonist / weak µ-antagonist. scispace.comnih.govcda-amc.ca | Site-dependent; can be resistant. scispace.comnih.gov |

Computational and Theoretical Chemistry Studies

Molecular Docking Simulations

Molecular docking is a computational method used to predict the preferred orientation of one molecule (a ligand, such as Eptazocine) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. This technique is crucial for understanding the structural basis of a drug's mechanism of action.

Prediction of Ligand-Receptor Interactions and Binding Modes

Molecular docking simulations predict how Eptazocine (B1227872) fits into the binding pocket of its target receptors, such as the μ (mu) and κ (kappa) opioid receptors, and the σ1 (sigma-1) receptor. The simulation places the Eptazocine molecule in various possible conformations and orientations within the receptor's active site.

The primary binding mode for many opioids involves a crucial ionic interaction between a protonated nitrogen atom on the ligand and a negatively charged amino acid residue in the receptor. For μ-opioid receptors, this key interaction is often with the aspartic acid residue at position 147 (Asp147) plos.orgplos.orgchapman.edu. Docking studies would predict the formation of a salt bridge between the tertiary amine of Eptazocine and this aspartate residue. Additionally, the aromatic portion of Eptazocine would be expected to form hydrophobic and π-π stacking interactions with aromatic residues like tyrosine (Tyr) and histidine (His) within the binding pocket, further stabilizing the complex chapman.edu.

Assessment of Binding Affinity and Scoring Functions

After generating potential binding poses, a scoring function is used to estimate the binding affinity for each pose. These mathematical functions calculate a score that approximates the binding free energy of the ligand-receptor complex plos.org. A lower score typically indicates a more favorable binding affinity.

For a series of related compounds, a strong correlation between docking scores and experimentally determined binding affinities (like Ki values) would validate the docking model plos.org. While specific docking scores for Eptazocine are not published, studies on other opioids have successfully used this method to rank compounds by their binding strength plos.org. The scoring function would evaluate the sum of interactions—including hydrogen bonds, electrostatic interactions, van der Waals forces, and desolvation penalties—to predict Eptazocine's affinity for its target receptors.

Table 1: Illustrative Docking Scores and Binding Affinities for Opioids at the μ-Opioid Receptor (Note: This table is based on data for other opioids and is for illustrative purposes to show the type of data generated in docking studies.)

| Compound | Docking Score (Example) | Experimental Ki (nM) (Example) |

| Morphine | -9.0 | 1.0 |

| Pentazocine (B1679294) | -8.5 | 3.2 researchgate.net |

| Fentanyl | -9.8 | 0.3 |

| Buprenorphine | -10.2 | 0.2 |

Identification of Key Amino Acid Residues in Binding Pockets

A critical outcome of molecular docking is the identification of the specific amino acid residues that form the binding pocket and directly interact with the ligand. For benzomorphan (B1203429) compounds binding to opioid and sigma receptors, several key residues have been identified through computational and crystallographic studies.

In the μ-opioid receptor, Asp147 is crucial for anchoring the ligand via a salt bridge plos.org. Other important residues include Tyr148 and His297, which contribute to binding through cation-π and aromatic interactions plos.orgchapman.edu. For the σ1 receptor, studies on related ligands like Pentazocine have highlighted the importance of Glu172 for hydrophilic interactions (hydrogen bonding) and several hydrophobic residues such as Tyr120, Val162, and Leu105 that contribute significantly to the ligand-receptor interplay nih.govresearchgate.net. It is highly probable that Eptazocine would engage in similar interactions with these or analogous residues within the respective binding pockets.

Density Functional Theory (DFT) Calculations for Molecular Optimization

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is employed to optimize the three-dimensional geometry of a molecule and to calculate various electronic properties that govern its reactivity and interactions nih.govnih.govmdpi.com.

For Eptazocine, DFT calculations would be used to determine its most stable three-dimensional conformation (lowest energy state). This optimized structure is a critical input for accurate molecular docking simulations. Furthermore, DFT can compute electronic properties such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the molecular electrostatic potential (MEP) map mdpi.comescholarship.org. The MEP map is particularly useful as it visualizes the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, predicting sites for potential electrostatic and hydrogen-bonding interactions with a receptor. These calculations provide a fundamental understanding of the molecule's intrinsic properties that drive its biological activity escholarship.org.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. For drug-receptor systems, MD simulations provide insights into the dynamic nature of the binding process and the stability of the complex, which is not captured by static docking models rowan.edumdpi.com.

Conformational Analysis of Ligand-Receptor Complexes

Once a promising binding pose of Eptazocine within its receptor is identified through molecular docking, an MD simulation can be initiated. The simulation would place the Eptazocine-receptor complex in a simulated physiological environment (including water and ions) and calculate the atomic motions over a set period, typically nanoseconds to microseconds nih.govmdpi.com.

The primary goal is to assess the stability of the predicted interactions. By tracking the positions of the atoms over time, researchers can confirm whether the key interactions (e.g., the salt bridge to Asp147 or hydrogen bonds to Glu172) are maintained nih.gov. The simulation also reveals the flexibility of both the ligand and the receptor, showing how they adapt their conformations to achieve an optimal fit. Analysis of the simulation trajectory can identify stable conformational states of the complex, providing a more realistic and dynamic picture of the binding event than static docking alone nih.govmdpi.com.

Stability and Dynamic Behavior of Interactions

Currently, there is a lack of specific published research detailing the use of computational methods, such as molecular dynamics (MD) simulations, to analyze the stability and dynamic behavior of Eptazocine's interactions with its target receptors. Such studies would be invaluable for providing a time-resolved understanding of the binding process, elucidating the conformational changes that occur upon binding, and quantifying the stability of the ligand-receptor complex. For instance, MD simulations could reveal key hydrogen bonds, hydrophobic interactions, and salt bridges that contribute to the binding affinity and selectivity of Eptazocine, and how these interactions fluctuate over time. However, at present, this level of detailed computational analysis for Eptazocine has not been reported in the scientific literature.

In Silico Approaches for Ligand Selectivity and Drug Design

Similarly, the application of in silico approaches like Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore mapping specifically for Eptazocine in the context of ligand selectivity and drug design is not well-documented.

In the broader field of opioid research, these computational tools are instrumental. QSAR studies , for example, correlate the chemical structures of a series of compounds with their biological activities to develop predictive models. These models can then be used to estimate the activity of novel, untested compounds, thereby guiding the synthesis of more potent and selective analogs. For a compound like Eptazocine, a QSAR study could help in identifying the key structural moieties responsible for its affinity and selectivity towards the κ-opioid receptor over the μ-opioid receptor.

Pharmacophore modeling is another powerful in silico technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific receptor. A pharmacophore model for Eptazocine's interaction with the κ-opioid receptor would define the spatial arrangement of features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings that are crucial for its activity. This model could then be used as a 3D query to screen large chemical databases for novel compounds with the potential for similar or improved pharmacological profiles.

While the principles of these in silico methods are well-established and have been successfully applied to other opioid ligands, their specific application to Eptazocine for enhancing ligand selectivity and guiding rational drug design has not been detailed in the available scientific literature. The absence of such studies represents a potential area for future research to better understand the molecular determinants of Eptazocine's pharmacological action and to design novel analgesics with improved properties.

Future Directions and Emerging Research Avenues

Advanced Preclinical Model Development for Opioid Research

The development of more predictive preclinical models is crucial for translating laboratory findings into clinical success. Traditional animal models, while foundational, are being supplemented with more sophisticated systems to better understand opioid action and addiction.

Knock-in mouse models are being used to investigate the in vivo functions of specific opioid receptors, providing a clearer picture of the pathways through which compounds like eptazocine (B1227872) exert their effects. mdpi.com

Humanized mouse models and the use of organoids are emerging as powerful tools to study human-specific metabolism and neurobiological responses to opioids, potentially offering more accurate predictions of efficacy and side effects.

Preclinical studies have already demonstrated eptazocine's protective effects against cerebral ischemia in mice and rats, suggesting a role in improving mitochondrial energy-producing systems. nih.gov These findings highlight the importance of using relevant disease models to uncover the full therapeutic potential of eptazocine and related compounds. nih.gov

The formalin test , a widely used animal model for inflammatory pain, has been instrumental in evaluating analgesic drugs and has led to the development of novel analgesics that have shown clinical efficacy. mdpi.com

The development of vaccines targeting opioids is another area of active preclinical research, with studies focusing on their ability to alter opioid self-administration in animal models. nih.gov

Novel Synthetic Methodologies for Analogues

The synthesis of eptazocine analogues is a key strategy for exploring structure-activity relationships (SAR) and identifying compounds with improved pharmacological properties. Researchers are continuously developing more efficient and versatile synthetic routes to access a wider range of chemical diversity.

The synthesis of benzomorphan (B1203429) analogues, the structural class to which eptazocine belongs, has been a long-standing area of research. nih.govacs.org Early work focused on modifications to the benzomorphan skeleton to evaluate their analgesic activity. nih.gov

More recent synthetic efforts have focused on creating enantiomerically pure compounds and introducing diverse substituents to probe interactions with opioid receptors. mdpi.com For example, the synthesis of N-substituted ortho-c oxide-bridged 5-phenylmorphans has been achieved, providing a new set of analogues for pharmacological evaluation. mdpi.com

The development of novel synthetic methods, such as the aza-Prins cyclization, has enabled the efficient construction of the core structure of eptazocine and its analogues. acs.org

A variety of synthetic strategies have been employed to create analogues of eptazocine and related benzomorphans. Below is a table summarizing some of the key synthetic approaches and the types of analogues produced.

| Synthetic Approach | Description | Resulting Analogues | Reference |

| Modification of the Morphine Skeleton | Altering the core structure of morphine to produce simpler analogues. | Morphinans, 6,7-benzomorphans, and phenylmorphans. | akjournals.com |

| N-Substituent Modification | Varying the substituent on the nitrogen atom of the benzomorphan core. | Analogues with different N-alkyl or N-aralkyl groups. | nih.gov |

| Enantioselective Synthesis | Methods to produce specific stereoisomers of benzomorphan analogues. | Enantiomerically pure compounds for studying stereospecific receptor interactions. | acs.org |

| Bridged Analogues | Creation of new ring systems by bridging different positions of the morphinan (B1239233) or benzomorphan skeleton. | Ortho-c oxide-bridged 5-phenylmorphans. | mdpi.com |

Computational Tool Refinement and Application in Drug Discovery

Computer-aided drug design (CADD) has become an indispensable tool in modern medicinal chemistry, accelerating the discovery and optimization of new drugs. frontiersin.orgnih.gov In the context of eptazocine and opioid research, computational methods are being used to:

Elucidate Binding Modes: Molecular docking studies help to visualize and understand how eptazocine and its analogues interact with the binding pockets of opioid receptors at an atomic level. nrfhh.comnih.govyoutube.commdpi.com This knowledge is crucial for designing new ligands with improved affinity and selectivity.

Predict Pharmacological Activity: Quantitative structure-activity relationship (QSAR) models can be developed to correlate the chemical structures of a series of compounds with their biological activities. mdpi.com These models can then be used to predict the activity of virtual compounds before they are synthesized.

Virtual Screening: Large chemical libraries can be computationally screened to identify potential new opioid receptor ligands, which can then be synthesized and tested experimentally. nih.gov

AI-Driven Drug Discovery: The integration of artificial intelligence and machine learning with large datasets is being used to develop predictive models for opioid addiction and to identify novel therapeutic targets. acs.orgucsd.edu

The application of computational tools in opioid drug discovery is a rapidly evolving field. Below is a table highlighting some of the key computational techniques and their applications.

| Computational Technique | Application in Opioid Research | Potential Outcome | Reference |

| Molecular Docking | Predicting the binding orientation and affinity of ligands to opioid receptors. | Identification of key interactions for ligand design and optimization. | frontiersin.orgnrfhh.comnih.gov |

| Homology Modeling | Building 3D models of opioid receptors for which experimental structures are not available. | Enabling structure-based drug design for novel opioid receptor subtypes. | nih.gov |

| Molecular Dynamics Simulations | Simulating the dynamic behavior of opioid receptors and their complexes with ligands. | Understanding the mechanisms of receptor activation and allosteric modulation. | mdpi.com |

| QSAR | Developing mathematical models to correlate chemical structure with biological activity. | Predicting the potency and other properties of new, unsynthesized compounds. | mdpi.com |

| Virtual Screening | Computationally searching large databases of compounds for potential hits against an opioid receptor target. | Rapid identification of novel chemical scaffolds for further development. | nih.gov |

Exploration of Related Chemical Structures and Analogues in Opioid Pharmacology

The study of eptazocine's pharmacology is part of a broader exploration of the benzomorphan class of opioids and other structurally related compounds. taylorandfrancis.comnih.gov This research aims to understand the SAR of these molecules and to develop compounds with tailored pharmacological profiles.

Structure-Activity Relationship (SAR) Studies: By systematically modifying the chemical structure of eptazocine and related benzomorphans, researchers can identify the key structural features responsible for their activity at different opioid receptors. For instance, studies have shown that modifications at the 2'-position of the benzomorphan ring can significantly impact sigma receptor binding affinity. nih.gov

Mixed Agonist-Antagonists: Eptazocine is a prime example of a mixed agonist-antagonist, a class of opioids that has been extensively studied for its potential to provide analgesia with a reduced side-effect profile compared to pure μ-opioid agonists. akjournals.comnih.govnih.gov Research in this area continues to explore different combinations of agonist and antagonist activity at various opioid receptors. nih.gov

Kappa Opioid Receptor Agonists: The κ-opioid receptor agonism of eptazocine is a key feature of its pharmacological profile. wikipedia.org Other κ-opioid receptor agonists, such as salvinorin A and its analogues, are also under investigation for their unique pharmacological effects. wikipedia.org

Morphinan and Phenylmorphan (B1201687) Analogues: The broader families of morphinan and phenylmorphan derivatives also provide a rich source of chemical diversity for opioid research. akjournals.commdpi.com The exploration of these related structures can provide valuable insights into the general principles of opioid receptor pharmacology and lead to the discovery of novel analgesic agents. nih.gov

Q & A

Q. What are the key pharmacological targets and mechanisms of action of Eptazocine hydrobromide?

Eptazocine hydrobromide is a benzomorphan derivative acting as a mixed opioid receptor agonist/antagonist, primarily targeting κ-opioid receptors while exhibiting partial μ-opioid receptor antagonism. Its analgesic effects are attributed to κ-receptor activation, which reduces pain perception without inducing significant respiratory depression. Researchers should validate receptor binding affinities using radioligand assays (e.g., competitive displacement studies with selective antagonists like nor-BNI) and confirm functional activity via in vitro cAMP inhibition assays .

Q. What are the standard analytical techniques for characterizing Eptazocine hydrobromide’s enantiomeric purity?

Enantiomeric purity is critical due to differential pharmacological activity of stereoisomers. High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., cellulose-based columns) is recommended, as demonstrated in recent asymmetric synthesis studies. Nuclear magnetic resonance (NMR) spectroscopy, particularly and spectra, can further confirm structural integrity. Mass spectrometry (MS) should be used to verify molecular weight (exact mass: 311.0885 g/mol) .

Q. How is Eptazocine hydrobromide typically synthesized, and what are the critical steps?

A novel asymmetric synthesis method involves Rh-catalyzed C–C activation of cyclopentanones to construct the benzomorphan core. Key steps include:

- Enantioselective formation of the tetralone intermediate via photochemical cyclization.

- Resolution of enantiomers using chiral auxiliaries or catalysts (e.g., palladium complexes).

- Hydrobromide salt formation under controlled pH conditions to ensure crystallinity. Researchers must monitor reaction progress via thin-layer chromatography (TLC) and optimize catalysts to achieve >95% enantiomeric excess .

Advanced Research Questions

Q. How can researchers design in vivo studies to evaluate Eptazocine hydrobromide’s efficacy in postoperative settings while controlling for opioid-related side effects?

- Experimental Design : Use randomized, blinded trials with Swiss albino mice (20–25 g) divided into control and treatment groups. Administer scopolamine hydrobromide (20 mg/kg, i.p.) to induce agitation, followed by Eptazocine at varying doses (e.g., 0.1–1.0 mg/kg, i.v.). Measure agitation using standardized scales (e.g., PAED scale) and compare to μ-opioid agonists like morphine.

- Controls : Include a μ-opioid antagonist (e.g., naloxone) to isolate κ-receptor effects. Monitor respiratory rates and gastrointestinal motility to assess side effects .

Q. What methodologies are recommended for resolving contradictions in pharmacokinetic data across studies involving Eptazocine hydrobromide?

- Systematic Review : Conduct a meta-analysis using PRISMA guidelines to aggregate data from preclinical and clinical studies.

- Confounding Variables : Assess interspecies differences (rodent vs. human CYP450 metabolism) and formulation variability (salt form, excipients).

- Validation : Replicate key studies under standardized conditions (e.g., fixed dosing intervals, identical analytical methods) to isolate variables .

Q. What strategies optimize the asymmetric synthesis of Eptazocine hydrobromide to improve yield and enantiomeric excess?

- Catalyst Screening : Test chiral ligands (e.g., BINAP, Josiphos) in Rh-catalyzed reactions to enhance stereoselectivity.

- Process Optimization : Use Design of Experiments (DoE) to evaluate temperature, solvent polarity, and reaction time. For example, higher polarity solvents (e.g., DMF) improve intermediate solubility but may reduce catalyst stability.

- Quality Control : Implement inline FTIR spectroscopy to monitor reaction progress and minimize byproducts .

Q. How should researchers apply frameworks like PICO and FINER when formulating questions about Eptazocine hydrobromide’s therapeutic potential?

- PICO Framework :

- Population : Postoperative patients with emergence agitation.

- Intervention : Intraoperative Eptazocine hydrobromide (0.5 mg/kg).

- Comparison : Morphine (0.1 mg/kg) or placebo.

- Outcome : Agitation reduction (PAED score ≤ 10).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.